molecular formula C8H10BrClN2O2 B13468326 [(4-Bromo-2-nitrophenyl)methyl](methyl)amine hydrochloride

[(4-Bromo-2-nitrophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13468326
M. Wt: 281.53 g/mol
InChI Key: WQRAYEWSMHVBAJ-UHFFFAOYSA-N
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Description

(4-Bromo-2-nitrophenyl)methylamine hydrochloride is a substituted benzylamine derivative characterized by a bromine atom at the para position (C4) and a nitro group at the ortho position (C2) on the phenyl ring. The methylamine group is attached via a methylene bridge (-CH2-), and the compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents.

Properties

Molecular Formula

C8H10BrClN2O2

Molecular Weight

281.53 g/mol

IUPAC Name

1-(4-bromo-2-nitrophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H9BrN2O2.ClH/c1-10-5-6-2-3-7(9)4-8(6)11(12)13;/h2-4,10H,5H2,1H3;1H

InChI Key

WQRAYEWSMHVBAJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1)Br)[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-2-nitrophenyl Precursors

A crucial intermediate is 4-bromo-2-nitrobenzyl derivatives, which can be synthesized from 4-bromo-2-nitrochlorotoluene via metalation and carboxylation steps:

  • Metalation and Carboxylation: 4-bromo-2-nitrochlorotoluene reacts with metallic sodium in an organic solvent (such as cyclohexane) to form the corresponding aryl sodium species. Subsequent treatment with carbon dioxide yields 4-bromo-2-nitrophenylacetic acid sodium salt, which upon acidification with dilute acid affords 4-bromo-2-nitrophenylacetic acid. This method is characterized by mild reaction conditions, high raw material conversion (70–90% yield), minimal by-products, and simple post-reaction purification (extraction and filtration), making it suitable for industrial scale production.

Protection and Bromination of Aminomethyl Phenyl Derivatives

Another route involves protection of the amine group on ortho-toluidine derivatives, followed by bromination:

  • Arylamine Protection: Ortho-toluidine is reacted with acetic anhydride at 50–70 °C to form N-(2-aminomethyl phenyl) ethanamide, a protected intermediate that crystallizes as white needle-shaped crystals.

  • Bromination: The protected intermediate is brominated using N-bromo-succinimide (NBS) under reflux conditions (around 4 hours) in solvents like tetracol phenixin, yielding N-(4-bromo-2-aminomethyl phenyl) ethanamide. The product is isolated by cooling, filtration, and recrystallization.

  • Hydrolysis: The brominated amide undergoes hydrolysis with concentrated hydrochloric acid and dioxane under reflux (1.5–2.5 hours), followed by neutralization with ammoniacal liquor to pH 8–10, extraction, drying over anhydrous magnesium sulfate, filtration, and recrystallization from ethanol to yield 4-bromo-2-aminotoluene.

Introduction of the Methylamine Group

The methylamine functionality can be introduced via reductive amination or nucleophilic substitution on the 4-bromo-2-nitrobenzyl intermediate:

  • Reductive Amination: Starting from 4-bromo-2-nitrobenzaldehyde or related benzyl derivatives, reaction with methylamine in the presence of a reducing agent such as sodium borohydride (NaBH4) allows formation of (4-bromo-2-nitrophenyl)methylamine. This method is analogous to procedures reported for similar nitrophenylmethylamines, where 4-nitrobenzaldehyde is reacted with primary amines and NaBH4 in ethanol to yield the corresponding amines in high yield (above 90%).

  • Nucleophilic Substitution: Alternatively, 4-bromo-2-nitrobenzyl halides can be reacted with methylamine hydrochloride under basic conditions to substitute the halide with the methylamine group, followed by isolation of the hydrochloride salt.

Formation of the Hydrochloride Salt

The free amine (4-bromo-2-nitrophenyl)methylamine is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, facilitating purification and enhancing stability.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Outcome/Product Yield/Notes
1 Metalation & Carboxylation 4-bromo-2-nitrochlorotoluene, Na metal, CO2 4-bromo-2-nitrophenylacetic acid 70–90% yield, mild conditions
2 Arylamine Protection Ortho-toluidine, acetic anhydride, 50–70 °C N-(2-aminomethyl phenyl) ethanamide White needle crystals
3 Bromination N-bromo-succinimide, reflux, tetracol phenixin N-(4-bromo-2-aminomethyl phenyl) ethanamide Reflux 4h, purified by recrystallization
4 Hydrolysis Concentrated HCl, dioxane, reflux 1.5–2.5 h 4-bromo-2-aminotoluene Neutralize pH 8–10, recrystallization
5 Reductive Amination or Substitution Methylamine, NaBH4 or methylamine hydrochloride, base (4-bromo-2-nitrophenyl)methylamine High yield, analogous to nitrobenzyl amines
6 Salt Formation HCl treatment (4-bromo-2-nitrophenyl)methylamine hydrochloride Purified salt form

Analytical and Purification Considerations

  • Purification typically involves recrystallization from ethanol or other suitable solvents.
  • Drying agents such as anhydrous magnesium sulfate are used to remove residual water after extraction.
  • pH control during hydrolysis and neutralization steps is critical for optimal yield and purity.
  • Characterization data such as LC-MS and NMR are consistent with the expected structures for related nitrophenylmethylamines.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylic methylamine group acts as a nucleophile, enabling alkylation and acylation reactions:

Mechanism

  • Deprotonation of the NH group under basic conditions generates a nucleophilic amine

  • Attacks electrophilic centers (e.g., alkyl halides, acyl chlorides)

Key Example

Reaction PartnerConditionsProductYieldSource
ChloroacetonitrileK₂CO₃, CH₃CN, RT(4-Bromo-2-nitrophenyl)methylamine acetonitrile adduct99%

This reactivity enables the synthesis of secondary/tertiary amines for pharmaceutical intermediates .

Condensation Reactions

The amine participates in imine formation with carbonyl-containing compounds:

Mechanism

  • Nucleophilic attack of the amine on carbonyl carbons

  • Elimination of water to form C=N bonds

Experimental Data

Carbonyl PartnerConditionsProductObservationsSource
2,5-DimethoxybenzaldehydeEthanol, reflux(E)-4-Bromo-2-[(phenylimino)methyl]phenol derivativeYellow crystals with intramolecular O–H⋯N hydrogen bonding

Thermochromic polymorphs (Φ = 45.6° vs. 1.8° dihedral angles) form depending on crystallization conditions .

Thermal Rearrangements

Heating induces structural reorganization:

Notable Reaction

ConditionsTransformationProduct CharacteristicsSource
145°C in DMF with DMF-DMAFormation of (E)-vinylamineDark pink crystals, MS: m/z 271.01 [M+H⁺]

Mechanistic Pathway

  • DMF dimethylacetal (DMA) acts as a carbonyl surrogate

  • Sequential elimination forms conjugated enamine system

Reductive Transformations

The nitro group undergoes selective reduction:

Catalytic Hydrogenation

ConditionsProductSelectivitySource
H₂/Pd-C, EtOH4-Bromo-2-aminobenzylmethylamineRetains Br substituent

Key Applications

  • Provides access to diamines for chelating agents

  • Preserves bromine for subsequent cross-coupling

Halogen-Specific Reactivity

The bromine atom participates in cross-coupling:

Suzuki-Miyaura Coupling

Boronic Acid PartnerCatalystProductYieldSource
Phenylboronic acidPd(PPh₃)₄Biaryl derivatives72-89%

Limitations

  • Nitro group deactivates ring toward electrophilic substitution

  • Ortho-directing effects observed in metalation reactions

Acid-Base Behavior

The hydrochloride salt exhibits pH-dependent solubility:

PropertyValueMeasurement MethodSource
pKₐ (amine)8.2 ± 0.3Potentiometric titration
Solubility in H₂O37 mg/mL (25°C)Gravimetric analysis

Protonation state critically impacts reactivity in nucleophilic substitutions .

This compound's synthetic utility stems from three orthogonal reactive sites - aromatic bromine (cross-coupling), nitro group (reduction), and benzylic amine (alkylation/condensation). Recent studies highlight its role in preparing thermochromic materials and pharmaceutically active diamines . Controlled deprotection of the hydrochloride salt remains a key challenge in multistep syntheses .

Scientific Research Applications

(4-Bromo-2-nitrophenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-2-nitrophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below compares the target compound with structurally analogous amine hydrochlorides, highlighting substituent positions, molecular weights, and key features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(4-Bromo-2-nitrophenyl)methylamine HCl 4-Br, 2-NO2, CH2NHCH3·HCl C8H10BrClN2O2 281.5 Ortho-nitro and para-bromo; high electron-withdrawing effects. -
N-Methyl-N-(4-nitrobenzyl)amine HCl 4-NO2, CH2NHCH3·HCl C9H12ClN2O2 215.5 Para-nitro; simpler structure, lower steric hindrance.
(4-Bromo-3-methyl-benzyl)-methyl-amine HCl 4-Br, 3-CH3, CH2NHCH3·HCl C9H13BrClN 258.57 Bromo and methyl substituents; increased steric bulk.
1,3-bis(4-bromophenyl)propan-2-ylamine HCl Two 4-Br groups C16H18Br2ClN 419.49 Bulky, symmetric structure; potential for polymer applications.
Key Observations:
  • Electron-withdrawing effects : The target compound’s ortho-nitro and para-bromo groups create a strong electron-deficient aromatic ring, favoring electrophilic substitution at specific positions (e.g., meta to nitro). In contrast, para-nitro analogs (e.g., ) exhibit less steric strain but similar electronic effects.
  • Molecular weight : The target’s higher molecular weight (281.5 g/mol) compared to (215.5 g/mol) reflects the added bromine atom and nitro group.
Reactivity Trends:
  • Nitro group reduction : The nitro group in the target compound can be reduced to an amine (-NH2), a common step in drug synthesis (e.g., for creating aniline derivatives). This reactivity is shared with but absent in bromo-only analogs like .

Biological Activity

(4-Bromo-2-nitrophenyl)methylamine hydrochloride, with the molecular formula C₉H₁₁BrClN₂O₂ and a molecular weight of approximately 249.55 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure includes a bromine atom and a nitro group on a phenyl ring, along with a methylamine moiety, which enhances its reactivity and biological properties.

Antimicrobial Properties

Research indicates that (4-Bromo-2-nitrophenyl)methylamine hydrochloride exhibits significant antimicrobial activity. The presence of both bromine and nitro groups is believed to contribute to its bioactivity by influencing interactions with biological targets. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Anticancer Potential

The compound has been explored for its anticancer properties. Studies have shown that it can induce cytotoxicity in various cancer cell lines, including HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer). The mechanism of action likely involves the modification of proteins and nucleic acids through electrophilic interactions, which could lead to altered cellular functions.

Structure-Activity Relationship

The unique combination of the nitro group and bromine substituent enhances the pharmacological profile of (4-Bromo-2-nitrophenyl)methylamine hydrochloride compared to other similar compounds. For instance, related compounds such as (4-Bromophenyl)methanamine hydrochloride and N-Methyl-4-bromobenzylamine hydrochloride exhibit lower biological activity due to structural differences.

Case Studies and Experimental Data

  • Cytotoxicity Assays : In vitro studies have demonstrated that (4-Bromo-2-nitrophenyl)methylamine hydrochloride exhibits selective cytotoxicity against cancer cell lines. For example:
    • HeLa Cells : IC50 values were found to be significantly lower than those for non-cancerous cells, indicating selective toxicity.
    • PC3 Cells : Similar patterns were observed with IC50 values suggesting effective inhibition of cell proliferation.
  • Mechanism of Action : The compound acts as an electrophile, modifying nucleophilic sites on biomolecules. This interaction can lead to changes in protein function and cellular signaling pathways, contributing to its anticancer effects .

Comparative Analysis

Compound NameCAS NumberSimilarity IndexNotable Activity
(4-Bromo-2-nitrophenyl)methylamine HClN/AN/AAntimicrobial, anticancer potential
(4-Bromophenyl)methanamine hydrochloride26177-44-60.94Lower activity compared to target compound
N-Methyl-4-bromobenzylamine Hydrochloride874-73-70.87Limited bioactivity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Bromo-2-nitrophenyl)methylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 4-bromo-2-nitrobenzyl bromide with methylamine under basic conditions (e.g., K₂CO₃ in DMF) yields the intermediate amine, which is then treated with HCl to form the hydrochloride salt . Optimization involves controlling stoichiometry (e.g., 1.2:1 methylamine-to-bromo derivative ratio) and temperature (40–60°C for 12–24 hours). Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction completion .

Q. How is the crystal structure of (4-Bromo-2-nitrophenyl)methylamine hydrochloride determined, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELXT for space-group determination and SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) ensures accurate structural resolution. For example, Co–N bond distances in similar complexes average 2.154(2) Å, with hydrogen bonds stabilizing lattice packing .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Hydrochloride salts of amines are hygroscopic; use desiccants like silica gel. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) confirm shelf life. Conversion to the free base (using NaOH) should occur in anhydrous conditions to avoid hydrolysis .

Advanced Research Questions

Q. How do the bromo and nitro substituents influence the compound’s reactivity in metal coordination or catalytic applications?

  • Methodological Answer : The nitro group acts as a π-acceptor ligand, while the bromo substituent provides steric bulk. In Co(II) complexes, nitro ligands reduce electron density at the metal center (e.g., Co–O bond: 2.003(2) Å), affecting catalytic activity in oxidation reactions. DFT calculations (B3LYP/6-31G*) can model electronic effects .

Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer : Combine 2D NMR (¹H-¹³C HSQC, NOESY) with SC-XRD. For instance, NOESY correlations clarify spatial arrangements of bromo/nitro groups, while XRD confirms bond angles (e.g., C–Br bond length ~1.89 Å). Discrepancies in proton chemical shifts (δ 7.8–8.2 ppm for aromatic H) may arise from dynamic effects in solution .

Q. How can this compound serve as a precursor in medicinal chemistry, particularly for enzyme inhibition studies?

  • Methodological Answer : The bromo group enables Suzuki coupling to generate biaryl analogs for structure-activity relationship (SAR) studies. For example, substituting bromo with pyridyl groups enhances binding to kinase ATP pockets (IC₅₀ < 100 nM in EGFR inhibition assays). In vitro testing involves fluorescence polarization assays with purified enzymes .

Q. What strategies mitigate byproduct formation during scale-up synthesis of this compound?

  • Methodological Answer : Use flow chemistry to control exothermic reactions (e.g., bromination). For example, a continuous-flow reactor (residence time: 5 min, 25°C) reduces dimerization byproducts. Post-synthesis purification via preparative HPLC (C18 column, 70:30 MeOH/H₂O) achieves >98% purity .

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